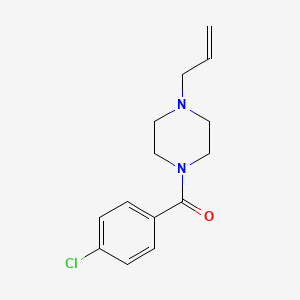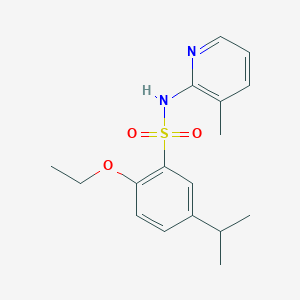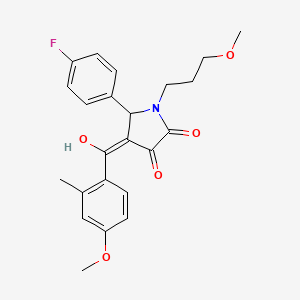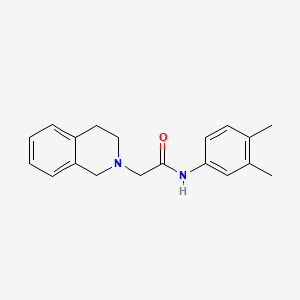![molecular formula C9H10O4P+ B5328087 [3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
[3-(ethoxycarbonyl)phenyl]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(ethoxycarbonyl)phenyl]phosphinic acid, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is a phosphinic acid derivative that has a phenyl ring with an ethoxycarbonyl group attached to it. This compound has been extensively studied for its unique properties and potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of [3-(ethoxycarbonyl)phenyl]phosphinic acid is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of covalent bonds with the active site of the enzyme. This compound has been reported to inhibit the activity of cyclooxygenase enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from converting arachidonic acid into inflammatory mediators.
Biochemical and Physiological Effects
This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to exhibit antibacterial activity against various pathogenic bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [3-(ethoxycarbonyl)phenyl]phosphinic acid in lab experiments include its high purity, stability, and unique properties. This compound has been reported to form stable MOFs with various metal ions, making it a useful ligand in the synthesis of MOFs. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of [3-(ethoxycarbonyl)phenyl]phosphinic acid. One potential direction is the synthesis of novel derivatives of this compound with improved properties and potential applications. Another direction is the study of the mechanism of action of this compound and its derivatives. Additionally, the potential applications of this compound in catalysis and material science warrant further investigation. Finally, the development of cost-effective and scalable methods for the synthesis of this compound is an important area of research.
Métodos De Síntesis
The synthesis of [3-(ethoxycarbonyl)phenyl]phosphinic acid involves the reaction of ethyl phenylphosphinate with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through recrystallization. This method has been reported to yield high purity this compound in good yields.
Aplicaciones Científicas De Investigación
[3-(ethoxycarbonyl)phenyl]phosphinic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been reported to form stable MOFs with various metal ions, including copper, zinc, and nickel.
Propiedades
IUPAC Name |
(3-ethoxycarbonylphenyl)-hydroxy-oxophosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O4P/c1-2-13-9(10)7-4-3-5-8(6-7)14(11)12/h3-6H,2H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBANHJYJGUNTL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[P+](=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5328005.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1-pyrrolidinyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328010.png)
![N-benzyl-N'-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamide](/img/structure/B5328018.png)
![4-benzyl-3-ethyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5328026.png)
![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)


![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5328055.png)

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5328069.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)

methanol](/img/structure/B5328116.png)